molecular formula C21H26Br2N4 B2520022 Bis(4-(3-bromophenyl)piperazin-1-yl)methane CAS No. 1864060-32-1

Bis(4-(3-bromophenyl)piperazin-1-yl)methane

Cat. No.: B2520022
CAS No.: 1864060-32-1
M. Wt: 494.275
InChI Key: RADHFXNUNJGEPT-UHFFFAOYSA-N
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Description

Bis(4-(3-bromophenyl)piperazin-1-yl)methane is an organic compound with the molecular formula C21H26Br2N4 and a molecular weight of 494.27 g/mol . This compound is characterized by the presence of two piperazine rings each substituted with a 3-bromophenyl group, connected through a central methane carbon. It is a member of the piperazine class of compounds, which are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(3-bromophenyl)piperazin-1-yl)methane typically involves the reaction of 3-bromophenylpiperazine with formaldehyde under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency

Properties

IUPAC Name

1-(3-bromophenyl)-4-[[4-(3-bromophenyl)piperazin-1-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Br2N4/c22-18-3-1-5-20(15-18)26-11-7-24(8-12-26)17-25-9-13-27(14-10-25)21-6-2-4-19(23)16-21/h1-6,15-16H,7-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHFXNUNJGEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2CCN(CC2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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